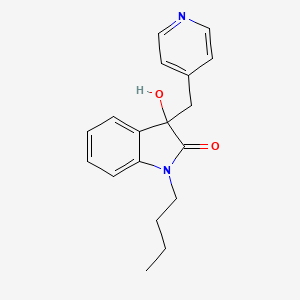
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BHPI is a derivative of indole, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse biological activities.
作用機序
The mechanism of action of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can interact with various biological targets such as DNA, RNA, and proteins. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can induce DNA damage and inhibit DNA repair, which can lead to cell death. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and immune response. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and ease of synthesis. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. The limitations include its limited solubility in water and its potential to form aggregates, which can affect its biological activity.
将来の方向性
There are several future directions for research on 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its biological activity and pharmacokinetic properties.
合成法
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-acetylpyridine and butylamine, followed by cyclization and oxidation to yield 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one. The purity and yield of 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one can be improved through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 1-butyl-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one has also been used as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics.
特性
IUPAC Name |
1-butyl-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-3-12-20-16-7-5-4-6-15(16)18(22,17(20)21)13-14-8-10-19-11-9-14/h4-11,22H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKVVJGOQRSLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide](/img/structure/B5194336.png)
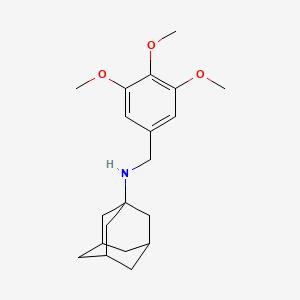
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5194357.png)
![N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5194381.png)
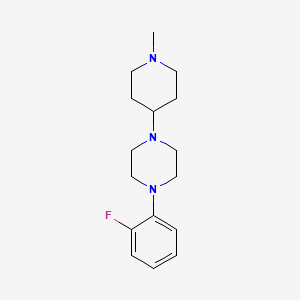
![4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenyl 1-naphthoate](/img/structure/B5194402.png)
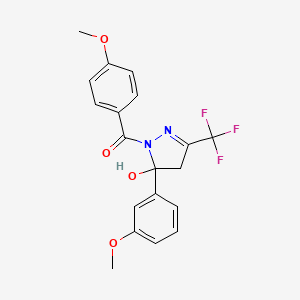
![2-amino-4-(2,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5194410.png)
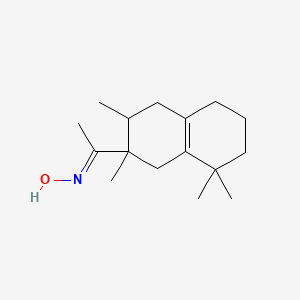
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5194424.png)
![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)